2-(1,3-dioxoisoindolin-2-yl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide
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Description
2-(1,3-dioxoisoindolin-2-yl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H16N4O4 and its molecular weight is 376.372. The purity is usually 95%.
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Biological Activity
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its biological activity, focusing on its anticancer properties and interactions with various biological targets.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a dioxoisoindoline moiety linked to an oxadiazole group, which is crucial for its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activities, particularly in the context of cancer treatment and enzyme inhibition. The following sections detail specific findings related to its biological effects.
Anticancer Activity
- Mechanism of Action : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. Notably, it has shown potential as an inhibitor of 15-lipoxygenase , an enzyme implicated in tumor growth and metastasis .
- In Vitro Studies : In vitro assays have demonstrated that the compound inhibits the proliferation of various cancer cell lines. For instance, studies reported a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potency against cancer cells .
-
Case Studies :
- A study involving human colon cancer (HCT116) cells showed that the compound exhibited an IC50 value of approximately 4.36 µM, which is comparable to established anticancer drugs .
- Another investigation highlighted the compound's effectiveness against breast cancer cell lines, where it induced apoptosis and inhibited cell migration .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes:
- 15-Lipoxygenase : As mentioned earlier, this enzyme's inhibition is significant for its anticancer properties. The compound's structure allows it to effectively bind to the active site of the enzyme, blocking substrate access .
- Acetylcholinesterase (AChE) : Preliminary studies suggest that the compound may possess moderate AChE inhibitory activity, which could be beneficial in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound:
- The presence of the oxadiazole ring enhances lipophilicity and may improve cellular uptake.
- Modifications to the isoindoline moiety have been explored to enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c25-16(12-24-19(26)14-8-4-5-9-15(14)20(24)27)21-11-10-17-22-18(23-28-17)13-6-2-1-3-7-13/h1-9H,10-12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYUNYCPQINQOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.